Ethyl 5-benzoylisoxazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-benzoyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-17-13(16)10-8-11(18-14-10)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMRACAYBETBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 5 Benzoylisoxazole 3 Carboxylate and Analogous Isoxazole Carboxylates
Cycloaddition Reactions in the Construction of the Isoxazole (B147169) Core
The formation of the isoxazole ring is most effectively achieved through cycloaddition reactions, which provide a convergent and efficient route to highly substituted derivatives. nih.gov These methods involve the reaction of a three-atom component with a two-atom component to construct the five-membered ring.
The 1,3-dipolar cycloaddition of nitrile oxides (R-C≡N⁺-O⁻) to alkynes is a cornerstone of isoxazole synthesis. nih.govchem-station.com This reaction is highly valued for its efficiency and regioselectivity, allowing for the controlled synthesis of 3,5-disubstituted isoxazoles. chem-station.comorganic-chemistry.org Nitrile oxides, which are typically unstable and generated in situ, react readily with the carbon-carbon triple bond of an alkyne to form the isoxazole ring. chem-station.comnih.gov
The general mechanism involves the concerted addition of the 1,3-dipole (nitrile oxide) across the dipolarophile (alkyne). The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the final product. nih.gov A variety of methods exist for the in situ generation of nitrile oxides, including the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of primary nitro compounds. nih.govchemtube3d.com
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Nitrile Oxide Precursor | Alkyne | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dibromoformaldoxime | Olefin | KHCO₃, in situ generation | Bromoisoxazoline | 88% | chem-station.com |
| Aldoximes | Terminal Alkynes | Chloramine-T or NCS/Base | 3,5-Disubstituted Isoxazoles | Near Quantitative | maynoothuniversity.ie |
| C-(2,3,4,6-tetra-O-benzoyl-β-d-glucopyranosyl)formaldehyde oxime | Styrene | NCS, Et₃N | 3-(β-d-glycopyranosyl)isoxazoline | High | mdpi.com |
An alternative and powerful strategy for synthesizing isoxazoles involves the base-catalyzed cycloaddition-condensation of activated primary nitro compounds with alkynes. mdpi.comunifi.it This method avoids the separate generation of nitrile oxides by facilitating a direct reaction pathway. For instance, the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, an analog of the target compound, was achieved by reacting ethyl nitroacetate (B1208598) with propargyl benzoate (B1203000) in water at 60°C, using sodium hydroxide (B78521) as a catalyst. mdpi.comresearchgate.net This approach yielded the desired isoxazole in high yield (86%). mdpi.com
This methodology is particularly useful for preparing isoxazoles with specific substitution patterns. The use of an activated primary nitro compound, such as ethyl nitroacetate, provides the C3-carboxylate moiety, while the substituted alkyne dictates the substituent at the C5 position. mdpi.com Various catalytic systems, including bases like N-methylimidazole and copper(II) acetate/N-methylpiperidine, have been employed to facilitate this transformation. nih.gov
Table 2: Catalyzed Condensation of Nitro Compounds with Dipolarophiles
| Nitro Compound | Dipolarophile | Catalyst/Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl Nitroacetate | Propargyl benzoate | NaOH | Water/Ethanol | Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | 86% | mdpi.com |
| α-Nitroketones | Alkenes | Chloramine-T | CH₃CN | 3-Benzoylisoxazolines | Varies | nih.gov |
| 1-Nitropropane | Ethyl β-pyrrolidinocrotonate | POCl₃, Et₃N | Chloroform (B151607) | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 68-71% | orgsyn.org |
Design and Preparation of Precursors for the Benzoyl and Ester Moieties
The synthesis of Ethyl 5-benzoylisoxazole-3-carboxylate requires precursors that incorporate the benzoyl group at the 5-position and the ethyl carboxylate group at the 3-position. This is achieved through the strategic selection of starting materials that carry these functionalities or can be readily converted to them.
Nitrile oxides are crucial intermediates for isoxazole synthesis via 1,3-dipolar cycloaddition. nih.gov While commonly generated from aldoximes or nitroalkanes, they can also be accessed from primary amines. One route involves the oxidation of primary amines to generate nitrile oxides directly. acs.org More traditionally, primary amines can be converted to other nitrile oxide precursors. For example, aryl primary amines can be treated with t-BuONO and TMS-N₃ to form azides, which can be further utilized in cycloaddition reactions. nih.gov Alkyl primary amines can be converted to azides using reagents like imidazole-SO₂N₃. nih.gov These intermediates can then be transformed into the required nitrile oxides for the subsequent cycloaddition step, providing a versatile entry point from readily available amine starting materials.
To introduce a benzoyl group directly at the 5-position of the isoxazole ring, precursors containing a carbonyl group adjacent to the reactive center are employed. α-Nitroketones are particularly effective precursors for this purpose. nih.govrsc.org In the presence of a dehydrating agent or a suitable catalyst, α-nitroketones can generate α-carbonyl nitrile oxides in situ. nih.gov These intermediates then undergo cycloaddition with an alkyne. For example, reacting various α-nitroketones with alkenes using chloramine-T as a base successfully yields 3-benzoylisoxazolines. nih.gov
A novel strategy for synthesizing α-carbonyl nitrile oxides utilizes tert-butyl nitrite (B80452) (TBN) as a nitrogen source, which reacts with ketones to form α-nitro ketone intermediates that proceed to form α-carbonyl isoxazoles in good to excellent yields. rsc.org This method is attractive as it allows for the direct incorporation of the benzoyl moiety into the isoxazole scaffold from a corresponding ketone precursor.
Advanced Synthetic Techniques for Isoxazole Functionalization
Modern synthetic chemistry has introduced advanced techniques for the synthesis and functionalization of isoxazoles, moving beyond classical methods. nih.govrsc.orgresearchgate.net Transition metal catalysis, for instance, has emerged as a powerful tool. nih.govresearchgate.net Copper-catalyzed [3+2] cycloaddition reactions of alkynes with nitrile oxides, generated in situ from the coupling of a copper carbene and a nitroso radical, provide a highly regioselective, single-step synthesis of isoxazoles. organic-chemistry.org Similarly, gold(III) chloride has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. organic-chemistry.org
These advanced methods not only improve the efficiency and selectivity of isoxazole synthesis but also expand the scope of accessible derivatives. nih.govrsc.org They facilitate the construction of complex molecular architectures and allow for the introduction of a wide array of functional groups onto the isoxazole core, which is crucial for applications in drug discovery and materials science. researchgate.netsemanticscholar.org
Mechanochemistry-Enabled Construction of Isoxazole Skeletons
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool, often enabling solvent-free reactions with high efficiency and reduced waste. The construction of the isoxazole skeleton is amenable to mechanochemical conditions, primarily through 1,3-dipolar cycloaddition reactions.
A prominent mechanochemical route to 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from hydroxyimidoyl chlorides) and terminal alkynes. researchgate.net This transformation can be carried out under solvent-free ball-milling conditions. For the synthesis of a precursor to this compound, one could envision the reaction between ethyl propiolate and a benzoyl-substituted hydroxyimidoyl chloride. The reaction can be performed without a catalyst or with the aid of a catalyst like a Cu/Al2O3 nanocomposite to enhance reaction rates and yields. researchgate.net
Another mechanochemical approach for isoxazole synthesis is a dehydrohalogenative annulation by reacting β-vinyl halides with α-nitrocarbonyls. ignited.in This method is facilitated by the cooperative catalysis of cupric oxide nanoparticles (CuO NP) and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under ball-milling conditions. ignited.in This strategy offers a convergent pathway to polysubstituted isoxazoles.
The table below summarizes representative examples of mechanochemically synthesized isoxazoles, illustrating the general applicability of this methodology.
Table 1: Examples of Mechanochemically Synthesized Isoxazoles
| Entry | Dipolarophile/Substrate 1 | Nitrile Oxide Precursor/Substrate 2 | Catalyst/Base | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene (B144264) | (E,Z)-2-chloro-2-(hydroxyimino)acetate | None | Ball-milling | 3-Ethoxycarbonyl-5-phenylisoxazole | Moderate | researchgate.net |
| 2 | Methyl propiolate | (E,Z)-2-chloro-2-(hydroxyimino)acetate | Cu/Al2O3 | Ball-milling | 3,5-bis(Methoxycarbonyl)isoxazole | 85 | researchgate.net |
| 3 | (E)-Ethyl 3-iodoacrylate | Ethyl 2-nitroacetate | CuO NP / DABCO | Ball-milling | Diethyl 4-iodoisoxazole-3,5-dicarboxylate | 78 | ignited.in |
| 4 | (E)-1-Iodo-2-phenylethene | Ethyl 2-nitroacetate | CuO NP / DABCO | Ball-milling | Ethyl 5-phenylisoxazole-3-carboxylate | 82 | ignited.in |
Site-Selective Functionalization Strategies via Cross-Coupling Reactions (e.g., utilizing halogenated or stannylated isoxazole derivatives)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, allowing for the introduction of a wide array of substituents with high chemo- and regioselectivity. The synthesis of this compound can be achieved by the late-stage functionalization of a pre-formed isoxazole ring, such as ethyl 5-bromoisoxazole-3-carboxylate or a stannylated analogue.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. For instance, a Stille coupling reaction between ethyl 5-(tributylstannyl)isoxazole-3-carboxylate and benzoyl chloride in the presence of a palladium catalyst would directly yield the target molecule. Alternatively, a Suzuki-Miyaura coupling of ethyl 5-bromoisoxazole-3-carboxylate with a benzoylboronic acid derivative could also be employed.
The direct C-H arylation of isoxazoles represents another powerful strategy, obviating the need for pre-functionalization with a halogen or organometallic group. nih.gov A palladium-catalyzed direct C-H arylation at the 5-position of ethyl isoxazole-3-carboxylate with an appropriate benzoylating agent could provide a more atom-economical route to the desired product. nih.govrsc.org
Furthermore, the Sonogashira cross-coupling of halogenated isoxazoles with terminal alkynes is a well-established method for introducing alkynyl substituents, which can be further elaborated. researchgate.netrsc.org For example, coupling ethyl 5-bromoisoxazole-3-carboxylate with phenylacetylene would yield ethyl 5-(phenylethynyl)isoxazole-3-carboxylate, which could then be oxidized to the target benzoyl derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. researchgate.net
The following table presents a selection of cross-coupling reactions on the isoxazole ring, demonstrating the versatility of these methods for accessing functionalized isoxazole derivatives.
Table 2: Examples of Cross-Coupling Reactions for Isoxazole Functionalization
| Entry | Isoxazole Substrate | Coupling Partner | Catalyst/Ligand | Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 3,5-Dimethyl-4-iodoisoxazole | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Sonogashira | 3,5-Dimethyl-4-(phenylethynyl)isoxazole | 95 | researchgate.net |
| 2 | 3-Phenyl-4-iodoisoxazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Suzuki-Miyaura | 3-Phenyl-4-(4-methoxyphenyl)isoxazole | 88 | nih.gov |
| 3 | 3-Phenylisoxazole | 4-Iodotoluene | Pd(OAc)2/PCy3·HBF4 | Direct C-H Arylation (C5) | 3-Phenyl-5-(4-tolyl)isoxazole | 75 | nih.gov |
| 4 | Ethyl 4-iodoisoxazole-3-carboxylate | Styrene | Pd(OAc)2/P(o-tol)3 | Heck | Ethyl 4-((E)-2-phenylvinyl)isoxazole-3-carboxylate | 72 | nih.gov |
| 5 | 3-Phenyl-4-(trimethylstannyl)isoxazole | 4-Iodoanisole | Pd(PPh3)4 | Stille | 3-Phenyl-4-(4-methoxyphenyl)isoxazole | 85 | N/A |
Chemical Transformations and Reaction Mechanisms of Ethyl 5 Benzoylisoxazole 3 Carboxylate
Reactivity of the Isoxazole (B147169) Ring System under Reductive Conditions
The isoxazole ring's weak N-O bond makes it susceptible to cleavage under reductive conditions, a reaction that has been widely exploited in synthesis to unmask various difunctionalized compounds. researchgate.net
Catalytic hydrogenation is a primary method for the reductive cleavage of the isoxazole N-O bond. acs.org Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation, which typically proceeds via syn addition of hydrogen to the less sterically hindered face of the molecule after adsorption to the catalyst surface. acs.orgmasterorganicchemistry.com This process, known as hydrogenolysis, leads to the opening of the isoxazole ring to form β-enaminones. mdpi.com
In a study on a closely related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, palladium-catalyzed hydrogenation resulted in a domino reaction. mdpi.comresearchgate.net This process involved two sequential reductions: an initial deoxygenation at the 5-position side chain followed by the reductive opening of the isoxazole ring to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate as the sole product. mdpi.comresearchgate.net The reductive cleavage of isoxazoles is a synthetically valuable method for converting them into β-aminoenones. rsc.orgrsc.org
Besides palladium catalysts, other systems have proven effective for isoxazole ring opening. Raney-nickel is a classic choice for this transformation. acs.org Additionally, various metal-based reagents can promote this reductive cleavage, including molybdenum hexacarbonyl [Mo(CO)₆], samarium diiodide (SmI₂), and low-valent titanium reagents. acs.orgrsc.orgresearchgate.net
Table 1: Selected Conditions for Reductive Ring Opening of Isoxazole Derivatives
| Catalyst/Reagent System | Substrate Type | Product | Reference(s) |
| Pd/C, H₂ | General Isoxazoles | β-Enaminone | acs.orgmdpi.com |
| Raney-Ni, H₂ | Fluoroalkylated Isoxazoles | β-Enaminone | acs.org |
| Mo(CO)₆, H₂O | General Isoxazoles | β-Aminoenone | rsc.orgrsc.org |
| EtMgBr/Ti(O-i-Pr)₄ | 3,5-Disubstituted Isoxazoles | β-Enaminoketone | researchgate.net |
| Copper/Diamine | Fluoroalkylated Isoxazoles | Fluoroalkylated Enaminone | acs.orgacs.org |
Deoxygenation reactions can occur in concert with or as a prelude to ring-opening in substituted isoxazoles, particularly when other reducible functional groups are present. The hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate serves as a key example. mdpi.comresearchgate.net In this case, the presence of two reducible sites—the benzylic-like C-O bond in the side chain and the N-O bond of the isoxazole ring—leads to a domino process under palladium catalysis. mdpi.comresearchgate.net
The reaction proceeds first through the hydrogenolysis of the benzoyloxymethyl group to a methyl group, effectively a deoxygenation step, to form a 5-methylisoxazole (B1293550) intermediate. This is immediately followed by the reductive cleavage of the isoxazole N-O bond, yielding the final enaminone product. researchgate.net This sequential reduction highlights how substituent patterns can direct the reactivity pathways of the isoxazole core under reductive conditions. researchgate.net
Investigation of Functional Group Interconversions (FGIs)
Functional group interconversions (FGIs) on the substituents of the isoxazole ring allow for the synthesis of a diverse array of derivatives. imperial.ac.uk For Ethyl 5-benzoylisoxazole-3-carboxylate, the ester and benzoyl moieties are primary sites for such modifications.
The ethyl ester group at the 3-position is amenable to various standard transformations. Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental conversion. This can be achieved under basic conditions, for example, using potassium hydroxide (B78521) in a dioxane-water mixture or potassium carbonate under microwave irradiation, a method proven effective for other ethyl azolylacetates. nih.govbiointerfaceresearch.com
The resulting carboxylic acid is a versatile intermediate. It can be converted to an acid chloride using reagents like thionyl chloride, which can then react with various amines (alkyl, aryl, or heteryl) to form a library of amides. biointerfaceresearch.com This strategy is a common approach to expanding the structural diversity of heterocyclic compounds for biological screening. biointerfaceresearch.com
Table 2: Potential Functional Group Interconversions of the Ethyl Ester Moiety
| Reagent(s) | Transformation | Product Type | Reference(s) |
| KOH or K₂CO₃, H₂O | Hydrolysis | Carboxylic Acid | nih.govbiointerfaceresearch.com |
| 1. SOCl₂ 2. R-NH₂ | Amidation (via acid) | Amide | biointerfaceresearch.com |
| LiAlH₄ or DIBAL-H | Reduction | Primary Alcohol | imperial.ac.uk |
| R'MgBr or R'Li | Grignard/Organolithium Addition | Tertiary Alcohol | acgpubs.org |
The benzoyl group at the 5-position offers another handle for chemical modification. The carbonyl group can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride. imperial.ac.uk The aromatic phenyl ring of the benzoyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation, although the reaction conditions must be chosen carefully to avoid decomposition of the isoxazole ring. The presence of the benzoyl group has been noted as important for the biological activity in related 5-substituted isoxazole derivatives, making its modification a point of interest. nih.gov
Furthermore, the carbonyl group can react with nucleophiles. For instance, treatment with hydroxylamine (B1172632) would yield an oxime. These transformations allow for fine-tuning of the steric and electronic properties of the substituent at the 5-position.
Table 3: Potential Modifications of the Benzoyl Moiety
| Reagent(s) | Transformation | Product Functional Group |
| NaBH₄ | Carbonyl Reduction | Secondary Alcohol |
| H₂NOH | Condensation | Oxime |
| HNO₃/H₂SO₄ | Electrophilic Aromatic Substitution | Nitro-substituted Phenyl |
| Br₂/FeBr₃ | Electrophilic Aromatic Substitution | Bromo-substituted Phenyl |
Rearrangement Reactions and Ring Transformations of Isoxazole Scaffolds
Beyond reductive cleavage, isoxazole scaffolds can undergo several types of rearrangement and ring transformation reactions, leading to the formation of other heterocyclic systems. These reactions often proceed through the initial cleavage of the weak N-O bond.
One significant transformation is the photochemical rearrangement of isoxazoles. Upon irradiation with UV light, isoxazoles can isomerize into oxazoles or, in some cases, form highly reactive ketenimine intermediates. nih.govacs.org This process is believed to proceed via homolysis of the N-O bond to form an acyl azirine intermediate, which then rearranges to the final product. nih.gov
Base-promoted rearrangements are also known for isoxazole systems. The Boulton–Katritzky rearrangement, for example, has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives and other isoxazole systems, leading to ring transformation into a new heterocycle. beilstein-journals.orgresearchgate.net Another example is the Cornforth rearrangement, which is characteristic of 4-acyloxazoles, a structural isomer of substituted isoxazoles. wikipedia.org In some specific cases, novel rearrangements of the isoxazole ring have been observed during collision-induced dissociation in mass spectrometry analysis of isoxazole-containing metabolites. nih.gov
Table 4: Summary of Isoxazole Ring Rearrangement and Transformation Reactions
| Reaction Type | Conditions | Intermediate(s) | Product(s) | Reference(s) |
| Photochemical Rearrangement | UV light (200–330 nm) | Acyl azirine | Oxazoles, Ketenimines | nih.govacs.org |
| Boulton–Katritzky Rearrangement | Base (e.g., K₂CO₃) | Not specified | Recyclized heterocycles | beilstein-journals.orgresearchgate.net |
| Mass Spectrometry Rearrangement | Collision-Induced Dissociation | Five-membered ring intermediate | Fragment ions via rearranged structure | nih.gov |
Elucidation of Domino and Cascade Reaction Sequences Involving the Isoxazole Core
The isoxazole ring, a key structural motif in this compound and its derivatives, can participate in elegant domino and cascade reaction sequences, demonstrating the ring's utility as a latent functional group that can be unmasked under specific conditions to generate molecular complexity in a single synthetic operation. Research into the reactivity of isoxazole systems has revealed that the N-O bond is susceptible to cleavage, initiating a cascade of transformations. A notable example of such a sequence is the palladium-catalyzed hydrogenation of a closely related substrate, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, which undergoes a domino double hydrogenolysis. mdpi.comresearchgate.net
This process highlights a sophisticated reaction cascade where two distinct reductive transformations occur sequentially in one pot. The reaction proceeds through an initial deoxygenation step, which is then immediately followed by a reductive opening of the isoxazole ring. mdpi.comresearchgate.net This sequence efficiently transforms the heterocyclic starting material into a linear, highly functionalized enaminone.
Detailed Research Findings: A Two-Step Domino Hydrogenolysis
In a detailed investigation, the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate was carried out in the presence of a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. mdpi.comresearchgate.net The reaction did not stop at a single reduction but proceeded through a two-step cascade, yielding ethyl (Z)-2-amino-4-oxo-2-pentanoate as the final product.
The proposed mechanism for this domino reaction is as follows:
Initial Deoxygenation: The first step of the cascade is the hydrogenolysis of the benzylic-like C-O bond, cleaving the benzoyloxy group and reducing the 5-substituent to a methyl group. This transformation yields the intermediate ethyl 5-methylisoxazole-3-carboxylate. mdpi.comresearchgate.net
Reductive Isoxazole Ring Opening: The intermediate 5-methylisoxazole is not isolated under these conditions. Instead, it undergoes a subsequent reductive cleavage of the weak N-O bond of the isoxazole ring. This ring-opening step is characteristic of isoxazoles under catalytic hydrogenation and leads to the formation of an enaminone structure. mdpi.comresearchgate.net
Scheme 1: Domino Hydrogenolysis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate
The deliberate design of this reaction showcases the synthetic utility of the isoxazole core as a masked β-dicarbonyl equivalent, which can be revealed through a domino process. This strategy allows for the introduction of a complex array of functionalities that are unveiled in a controlled manner.
The following table summarizes the key aspects of this domino reaction sequence.
| Starting Material | Catalyst | Reagent | Key Intermediates | Final Product | Reaction Type |
| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | 10% Pd/C | H₂ | Ethyl 5-methylisoxazole-3-carboxylate | Ethyl (Z)-2-amino-4-oxo-2-pentanoate | Domino Hydrogenolysis |
This elucidation of a domino reaction involving the isoxazole core provides valuable insight into the chemical transformations of compounds like this compound. The ability of the isoxazole ring to undergo sequential, one-pot transformations underscores its importance as a versatile building block in modern organic synthesis, enabling the efficient construction of complex molecules from relatively simple heterocyclic precursors.
Spectroscopic Characterization Methodologies in Research on Ethyl 5 Benzoylisoxazole 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl 5-benzoylisoxazole-3-carboxylate, providing precise information about the chemical environment of each proton and carbon atom within the molecule.
In the ¹H NMR spectrum of a related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the ethyl ester group are typically observed as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The aromatic protons of the benzoyl group usually appear as a multiplet in the downfield region of the spectrum. The proton on the isoxazole (B147169) ring and the methylene protons adjacent to the benzoyloxy group also exhibit characteristic chemical shifts. mdpi.comresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. researchgate.net For ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, distinct signals are expected for the carbonyl carbons of the ester and benzoyl groups, the carbons of the isoxazole ring, the aromatic carbons of the phenyl ring, and the carbons of the ethyl group. mdpi.comresearchgate.net The specific chemical shifts are crucial for confirming the connectivity of the molecular framework.
The following table summarizes typical ¹H and ¹³C NMR data for a closely related derivative, which provides insight into the expected spectral features of this compound.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃CH₂ | 1.30 | t | 7.4 | 9H |
| CH₃CH₂ | 3.10 | q | 7.4 | 6H |
| Ph-H | 7.38 | m | 3H | |
| Ph-H | 8.04 | dd | 8.2, 1.2 | 2H |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| Alkene Carbons | 96.8, 145.5 |
| Methyl Carbon | 30.3 |
Data is for a related enaminone derivative formed during the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. mdpi.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, EI-MS, ESI-MS)
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
Techniques such as Electrospray Ionization (ESI) are employed to gently ionize the molecule, typically forming a protonated molecular ion [M+H]⁺. rsc.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For instance, in the analysis of a related compound, ESI mass spectra were recorded by infusing the sample solution directly into the ESI chamber. mdpi.com
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. While detailed fragmentation data for the title compound is not extensively published, the fragmentation of related heterocyclic esters often involves the initial loss of the ethoxy group from the ester, followed by cleavages of the isoxazole ring and the benzoyl moiety.
| Mass Spectrometry Data | |
| Technique | Electrospray Ionization (ESI) |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]⁺ |
This data is based on the general methodology used for related compounds. mdpi.comrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the ester group, typically in the range of 1730-1700 cm⁻¹. spectroscopyonline.com Another strong C=O stretching band for the benzoyl ketone would also be present. The C-O stretching vibrations of the ester group would likely appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Additionally, the characteristic vibrations of the isoxazole ring and the aromatic C-H and C=C bonds of the benzoyl group would be observable.
While specific IR data for this compound is not detailed in the provided search results, the general regions for key functional group absorptions are well-established in the literature for similar molecules. spectroscopyonline.com
| Expected IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |
| C=O Stretch (Ester) | 1730 - 1700 | Carbonyl |
| C=O Stretch (Ketone) | ~1685 | Carbonyl |
| C-O Stretch | 1320 - 1210 | Ester |
| Aromatic C-H Stretch | >3000 | Aromatic Ring |
| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |
Derivatization Strategies and Structure Activity Relationship Sar Studies on Ethyl 5 Benzoylisoxazole 3 Carboxylate
Strategies for Functionalization of the Isoxazole (B147169) Ring and Side Chains
The isoxazole ring, while aromatic, contains a labile N-O bond that influences its reactivity. Nevertheless, its stability is sufficient to allow for a variety of functionalization reactions, making it a key target for introducing chemical diversity.
Halogen atoms are valuable substituents in drug design, serving as bioisosteres of other groups and as synthetic handles for cross-coupling reactions. Several methods exist for the introduction of halogens onto the isoxazole ring.
One effective strategy for synthesizing 4-haloisoxazoles is through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. researchgate.net This reaction proceeds under mild conditions using various halogenating agents, with iodine monochloride (ICl) often being the most efficient electrophile, leading to shorter reaction times and high yields. researchgate.net This approach provides a direct route to 3,5-disubstituted 4-haloisoxazoles. researchgate.net
The general scheme for this reaction is as follows:
Step 1: Preparation of an ynone (an α,β-acetylenic ketone).
Step 2: Formation of an O-methyl oxime from the ynone.
Step 3: Electrophilic cyclization with a halogen source (e.g., ICl, I₂, Br₂) to yield the 4-haloisoxazole. researchgate.net
Alternative methods include ring-opening halogenation reactions. For instance, treatment of certain isoxazoles with electrophilic fluorinating agents like Selectfluor can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. researchgate.net Similarly, electrophilic chlorinating and brominating agents can induce cleavage of the N-O bond, providing access to structurally diverse halogenated products. nih.gov The resulting halogenated isoxazoles are versatile intermediates for further derivatization through metal-catalyzed transformations like Suzuki-Miyaura coupling. nih.gov
Table 1: Selected Methods for Halogenation of Isoxazoles
| Position | Method | Reagents | Reference |
|---|---|---|---|
| C4 | Electrophilic Cyclization | 2-alkyn-1-one O-methyl oxime, ICl or Br₂ | researchgate.net |
| - | Ring-Opening Fluorination | Selectfluor | researchgate.net |
| - | Ring-Opening Chlorination/Bromination | NCS, TCCA, or DBI | nih.gov |
Organotin compounds, particularly stannylated heterocycles, are highly useful intermediates in organic synthesis, primarily for their application in Stille cross-coupling reactions. The synthesis of stannylated isoxazoles allows for the introduction of a wide variety of substituents onto the isoxazole core.
A common method to prepare 4-stannylated isoxazoles involves the stannylcupration of 4-haloisoxazoles. researchgate.net This reaction allows for the regioselective introduction of a trialkylstannyl group, such as tributylstannyl, at the C4 position. The resulting stannylated isoxazoles are valuable precursors for creating diverse compound libraries. researchgate.net
The key advantage of stannylated isoxazoles lies in their reactivity. The tributylstannyl group can undergo a variety of useful transformations, most notably ipso-substitution reactions. researchgate.net This allows for the direct replacement of the stannyl (B1234572) group with other functionalities, providing a powerful tool for late-stage diversification of the isoxazole scaffold. For example, benzoylation of a stannylated isoxazole can be achieved using benzoyl chloride, although it may require higher temperatures compared to other acylation reactions. researchgate.net
Modification of the side chains at the C3 and C5 positions is a cornerstone of SAR exploration for this compound class.
Benzoyl Moiety (C5 Position): The synthesis of the isoxazole core often begins with a substituted acetophenone (B1666503). nih.gov By using a variety of commercially available or synthesized acetophenone derivatives in the initial steps, a wide range of substituents can be introduced onto the phenyl ring of the benzoyl group. This strategy allows for systematic probing of the effects of electronic and steric properties of this moiety on biological activity. The general synthesis involves reacting a substituted acetophenone with an oxalate (B1200264) ester (e.g., dimethyl oxalate) and sodium methoxide (B1231860) to form a 1,3-diketone intermediate. This intermediate is then cyclized with hydroxylamine (B1172632) hydrochloride to form the desired 5-arylisoxazole-3-carboxylate core. nih.gov
Ester Position (C3 Position): The ethyl ester at the C3 position is a prime target for modification to enhance potency, modulate physicochemical properties, or improve metabolic stability. uzh.ch A common and highly effective strategy is its conversion to a carboxamide. This is typically achieved through a two-step process:
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, usually with a base like sodium hydroxide (B78521). nih.gov
Amide Coupling: The resulting carboxylic acid is coupled with a diverse panel of primary or secondary amines. This reaction can be facilitated by first converting the acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the amine. nih.govresearchgate.net
This approach enables the synthesis of large libraries of carboxamide analogues, which is invaluable for SAR studies. nih.gov Replacing the ester with an amide can improve metabolic stability by removing a group susceptible to hydrolysis by esterases and can also introduce new hydrogen bonding interactions, potentially increasing target affinity. uzh.ch
Principles of Scaffold Hopping and Lead Optimization within the Isoxazole Carboxylate Class
Lead optimization is the iterative process of modifying a biologically active compound to improve its drug-like properties. Within the isoxazole carboxylate class, a key strategy for lead optimization is scaffold hopping.
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with chemically distinct core structures or scaffolds. biosolveit.de It is a form of bioisosteric replacement where the central molecular framework is replaced, while the essential pharmacophoric groups are maintained in their correct spatial orientation to preserve biological activity. biosolveit.deresearchgate.net The primary goals of scaffold hopping are to discover novel chemotypes with improved properties (e.g., potency, selectivity, ADME profile), to generate new intellectual property by moving into a different chemical space, or to overcome synthetic challenges associated with the original scaffold. biosolveit.deu-strasbg.fr
Systematic Design and Synthesis of Compound Libraries for SAR Elucidation
Elucidating the Structure-Activity Relationship (SAR) requires the systematic design, synthesis, and biological evaluation of a library of related compounds. nih.gov This process allows researchers to understand how specific structural changes affect the compound's interaction with its biological target.
The design of such libraries often begins with computational methods, such as molecular docking, to predict how different analogues might bind to a target protein. researchgate.netresearchgate.net These in silico studies help prioritize which compounds to synthesize, focusing on those predicted to have favorable interactions.
The synthesis of the compound library is then executed, often using combinatorial or parallel synthesis techniques. For the ethyl 5-benzoylisoxazole-3-carboxylate scaffold, a common library synthesis strategy involves creating a diverse set of amides from a common carboxylic acid intermediate. nih.gov As described in section 5.1.3, the ethyl ester is hydrolyzed to the carboxylic acid. This common intermediate is then coupled with a large library of diverse amines, each possessing different structural features (e.g., size, electronics, hydrogen bonding potential), to generate a library of final amide products. nih.govresearchgate.net A similar approach can be applied to the benzoyl moiety by starting with a collection of different acetophenones.
Table 2: Example of a Systematically Varied Compound Library for SAR
| Compound ID | Scaffold | R¹ (at C5-phenyl) | R² (at C3-amide) |
|---|---|---|---|
| Parent | 5-Phenylisoxazole-3-carboxamide | -H | -H |
| A1 | 5-Phenylisoxazole-3-carboxamide | 3-OH | -H |
| A2 | 5-Phenylisoxazole-3-carboxamide | 4-OH | -H |
| B1 | 5-Phenylisoxazole-3-carboxamide | -H | -Phenyl |
| B2 | 5-Phenylisoxazole-3-carboxamide | -H | -4-Methoxyphenyl |
| C1 | 5-(3-Hydroxyphenyl)isoxazole-3-carboxamide | 3-OH | -3,4,5-Trimethoxyphenyl |
This table is a representative example illustrating systematic variation.
By evaluating the biological activity of each compound in the library, researchers can deduce critical SAR insights. For example, they can determine if electron-withdrawing or -donating groups on the benzoyl ring are preferred, or identify the optimal size and polarity for the amide substituent. This information is then used to design the next generation of more potent and optimized compounds. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Investigations of Ethyl 5 Benzoylisoxazole 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic landscape of a molecule. For Ethyl 5-benzoylisoxazole-3-carboxylate, these calculations can predict its geometric parameters, such as bond lengths and angles, and its electronic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Theoretical studies on various isoxazole (B147169) derivatives have utilized DFT methods to analyze these frontier orbitals. nih.gov For instance, calculations on related triazole-carboxylic acids have employed methods like B3LYP and MP2 to determine optimized geometries and electronic structures. nih.gov
Furthermore, quantum chemical calculations can predict spectroscopic properties. Theoretical vibrational spectra (Infrared and Raman) can be computed and compared with experimental data to confirm the molecular structure. Similarly, UV-Visible absorption spectra can be simulated to understand the electronic transitions within the molecule. nih.gov
Table 1: Hypothetical Data from Quantum Chemical Calculations on Isoxazole Derivatives
| Parameter | Description | Predicted Value Range for Isoxazole Derivatives |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.5 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |
Note: This table presents typical value ranges for isoxazole derivatives based on general computational studies and is for illustrative purposes, as specific data for this compound is not available.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions.
For a molecule like this compound, which contains several rotatable bonds (e.g., around the benzoyl group and the ethyl ester), MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. Crystal structure analyses of similar compounds, such as ethyl 5-phenylisoxazole-3-carboxylate, reveal a nearly planar conformation between the phenyl and isoxazole rings in the solid state. nih.gov MD simulations in different solvents could reveal the extent of this planarity in solution.
MD simulations are also used to study intermolecular interactions, such as hydrogen bonding and stacking, which are vital in condensed phases and biological systems. researchgate.net Hirshfeld surface analysis, a tool often used in conjunction with crystal structure data, can visualize and quantify these interactions. For ethyl 5-phenylisoxazole-3-carboxylate, this analysis has been used to explore C—H···O, N···H, and C···C contacts, highlighting the nature of molecular packing in the crystal. nih.gov
Studies on Regioselectivity and Stereoselectivity in Isoxazole Synthesis
The synthesis of substituted isoxazoles, often via 1,3-dipolar cycloaddition reactions, can lead to different regioisomers. Computational studies are instrumental in predicting and explaining the observed regioselectivity. By calculating the activation energies for the different possible reaction pathways leading to various isomers, chemists can understand why one product is formed preferentially over another.
For the synthesis of a 3,5-disubstituted isoxazole like this compound, theoretical calculations could model the reaction between a nitrile oxide and an alkyne. These models would analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants. The regioselectivity is often governed by the orbital coefficients and the energy differences between the interacting orbitals of the dipole and the dipolarophile. Such theoretical investigations provide a rationale for the experimental outcomes and can be used to optimize reaction conditions to favor the desired isomer.
Molecular Docking and Binding Mode Analysis for Mechanistic Insights into Potential Biological Interactions
Given that many isoxazole derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, molecular docking is a key computational technique to investigate their therapeutic potential. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target.
The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity. This provides insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
For example, studies on isoxazole-carboxamide derivatives as potential COX inhibitors have used molecular docking to understand their selectivity towards COX-1 and COX-2 enzymes. nih.gov These studies revealed that specific substitutions on the phenyl rings influenced the binding interactions within the enzyme's active site. nih.gov Similarly, if this compound were to be investigated as an inhibitor of a particular enzyme, docking studies would be the first step to predict its binding pose and affinity, guiding the design of more potent analogs. Subsequent molecular dynamics simulations of the protein-ligand complex can then be used to assess the stability of the predicted binding mode. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 5-phenylisoxazole-3-carboxylate |
| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate |
| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates |
Advanced Applications in Medicinal Chemistry Research
Ethyl 5-benzoylisoxazole-3-carboxylate as a Synthetic Precursor to Complex Heterocyclic Systems (e.g., Benzoxazepines)
The isoxazole (B147169) ring is a "masked" form of a β-enaminoketone or a 1,3-dicarbonyl functionality. The inherent weakness of the N-O bond allows for facile ring-opening under various conditions, most notably reductive cleavage, to unmask this reactive intermediate. This strategy is a cornerstone of its utility in synthetic chemistry. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or Raney Nickel, can cleave the N-O bond to produce a β-enaminoketone. mdpi.com This intermediate is a powerful synthon for constructing a wide array of other heterocyclic systems. researchgate.netacgpubs.org
One important class of complex heterocycles that can be envisioned from this precursor is the benzoxazepine family. Benzoxazepines are seven-membered heterocyclic compounds containing benzene (B151609) and oxazepine rings fused together; they are of significant interest due to their diverse biological activities. researchgate.netrsc.org A plausible synthetic route to a 1,4-benzoxazepine (B8686809) core can be proposed starting from the β-enaminoketone derived from this compound. The reductive ring-opening of the title compound would yield an ethyl 2-amino-3-benzoyl-3-oxopropanoate intermediate. This enaminone could then undergo a condensation reaction with a suitable bifunctional reagent, such as 2-aminophenol. The initial reaction would likely involve the formation of an enamine linkage with the amino group of the 2-aminophenol, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks one of the carbonyl carbons, leading to the formation of the seven-membered benzoxazepine ring after dehydration. This strategic use of the isoxazole as a latent 1,3-dicarbonyl equivalent provides an elegant pathway to complex heterocyclic scaffolds that are otherwise challenging to synthesize. researchgate.net
Exploration of the Isoxazole-3-carboxylate Scaffold in Kinase Inhibitor Research
The isoxazole scaffold, and specifically the isoxazole-3-carboxylate motif, is a privileged structure in the design of protein kinase inhibitors. nih.gov Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The isoxazole ring can act as a versatile hinge-binding motif, forming key hydrogen bonds within the ATP-binding site of kinases, while the substituents at the 3- and 5-positions can be modified to achieve potency and selectivity by extending into adjacent hydrophobic pockets.
Research has demonstrated the effectiveness of isoxazole derivatives against a range of kinase targets. For instance, 3,4-diaryl isoxazoles have been developed as highly potent dual inhibitors of p38α MAP kinase and Casein Kinase 1 delta (CK1δ), enzymes involved in inflammatory signaling pathways. nih.gov Similarly, modifying the substituents on the isoxazole core has led to the discovery of potent inhibitors for FMS kinase, which is implicated in inflammation and certain cancers. mdpi.com The isoxazole-3-carboxamide (B1603040) substructure, closely related to the carboxylate, has also been successfully employed in developing potent kinase inhibitors. The ability to fine-tune the steric and electronic properties of the substituents on the isoxazole ring makes it an attractive scaffold for library synthesis and structure-activity relationship (SAR) studies in kinase inhibitor discovery programs.
| Isoxazole Derivative Class | Kinase Target | Reported Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| 3,4-Diaryl Isoxazoles | p38α MAP Kinase / CK1δ | Potent dual inhibitors | nih.gov |
| 4-Arylamido 3-Methyl Isoxazoles | FMS Kinase | 9.95 nM | mdpi.com |
| 3-Amino-benzo[d]isoxazoles | c-Met Tyrosine Kinase | Potent activity reported | mdpi.com |
| Isoxazole-Pyridine Derivatives | JNK3 | 24 nM | beilstein-journals.org |
| Isoxazole-Oxazole Hybrids | TNIK | 12-150 nM | acgpubs.org |
Mechanistic Investigations of Isoxazole-Based Pharmacophores for Anti-Infective Research (e.g., anti-tubercular agents)
The isoxazole moiety is a key pharmacophore in the development of novel anti-infective agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The emergence of multidrug-resistant TB strains necessitates the discovery of drugs with novel mechanisms of action. Isoxazole-3-carboxylate esters, such as the title compound, are being investigated as potential prodrugs. nih.gov The working hypothesis suggests that the ester is hydrolyzed in vivo to the corresponding carboxylic acid, which is the active form of the drug. This strategy may enhance cell permeability and bioavailability. nih.gov
A key molecular target identified for some isoxazole-based anti-tubercular agents is FadD32, a fatty acyl-AMP ligase. researchgate.netresearchgate.net This enzyme is essential for the biosynthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall. researchgate.netresearchgate.net By inhibiting FadD32, isoxazole derivatives disrupt the integrity of the cell wall, leading to bacterial death. researchgate.netresearchgate.net This mechanism is distinct from many existing TB drugs, making it a promising avenue for overcoming resistance. The specific inhibitory activity of an isoxazole derivative against Mtb FadD32 and Mtb FadD28 has been confirmed through kinetic experiments, and transcriptomics have shown that these compounds regulate genes involved in cell wall synthesis, creating an inhospitable environment for Mtb survival. researchgate.netresearchgate.net
| Isoxazole Derivative Class | Target Organism | Reported Potency (MIC) | Reference |
|---|---|---|---|
| 5-Phenyl-3-isoxazolecarboxylic acid ethyl esters | M. tuberculosis | Potent activity reported | sci-hub.se |
| 5-(Quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester | Replicating M. tuberculosis | 0.9 µM | nih.gov |
| 5-(Quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester | Non-replicating M. tuberculosis | 12.2 µM | nih.gov |
Utility in the Synthesis of Other Bioactive Heterocyclic Systems (e.g., sildenafil (B151) analogues, indolizine (B1195054) derivatives)
The versatility of this compound as a synthetic precursor extends to the construction of other prominent bioactive heterocyclic systems through ring transformation reactions.
Sildenafil Analogues: Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is based on a pyrazolo[4,3-d]pyrimidin-7-one core. mdpi.comnih.govnih.gov The key structural element of this core is a substituted pyrazole (B372694) ring. Isoxazoles can be readily converted into pyrazoles, providing a strategic route to sildenafil analogues. The synthesis involves two key steps:
Reductive Ring Opening: As previously discussed, the isoxazole ring of this compound can be opened via catalytic hydrogenation to yield the corresponding β-enaminoketone. mdpi.com
Pyrazole Formation: This β-enaminoketone intermediate can then be treated with a substituted hydrazine (B178648) (e.g., methylhydrazine). The hydrazine undergoes a condensation reaction with the 1,3-dicarbonyl-like structure of the opened isoxazole, leading to cyclization and the formation of a highly substituted pyrazole ring, which is the central building block for sildenafil and its analogues. mdpi.comrsc.org
Indolizine Derivatives: Indolizine is another privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a range of activities including anti-inflammatory and anticancer properties. researchgate.net The synthesis of indolizines can also be approached using the β-enaminoketone intermediate derived from this compound. Enaminones are known building blocks for the synthesis of various nitrogen-containing heterocycles, including pyrroles and related fused systems. researchgate.net A potential synthetic pathway involves the reaction of the enaminone intermediate with an α-halocarbonyl compound derived from pyridine, such as 2-(bromomethyl)pyridine. This could proceed via an initial N-alkylation followed by an intramolecular cyclization and subsequent aromatization (a variation of the Tschitschibabin reaction) to furnish the final indolizine ring system. researchgate.net This approach highlights the utility of the isoxazole as a starting material for generating complex, fused heterocyclic systems.
Potential Applications in Agrochemical Research
Investigation of Ethyl 5-benzoylisoxazole-3-carboxylate within Herbicidal Research Frameworks
While direct studies on the herbicidal efficacy of this compound are not extensively detailed in publicly available research, the broader class of 4-benzoylisoxazole derivatives has been thoroughly investigated for potent herbicidal properties. googleapis.comgoogle.com These compounds are recognized for their effectiveness against a variety of both broad-leafed (dicotyledonous) and grass (monocotyledonous) weeds. googleapis.com The herbicidal action of this class is effective through both pre- and post-emergence applications, making them versatile for different weed control strategies. googleapis.comgoogle.com
Prominent examples from this class, such as 5-cyclopropyl-4-(2-methylsulphonyl-4-trifluoromethylbenzoyl)isoxazole, have demonstrated high levels of herbicidal activity, achieving at least 90% growth reduction in one or more weed species when applied at a rate of 1000g/ha. googleapis.com The general structure of these active compounds involves a benzoyl group at the 4-position of the isoxazole (B147169) ring, a structure analogous to this compound. This structural similarity suggests that this compound could be a candidate for herbicidal activity, warranting further investigation.
Research into related N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has shown that some analogues exhibit excellent post-emergence herbicidal activity against weeds like Echinochloa crusgalli and Abutilon theophrasti at application rates of 150 g/ha. nih.gov Furthermore, various isoxazole derivatives have been synthesized and tested, with many showing moderate to good herbicidal activities. researchgate.netnih.gov The mechanism for some benzoylisoxazole herbicides involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in plastoquinone (B1678516) biosynthesis, which leads to the characteristic bleaching of susceptible plants. nih.gov
| Compound Class/Example | Application Type | Weed Spectrum | Key Findings | Reference |
|---|---|---|---|---|
| 4-Benzoylisoxazole derivatives | Pre- and Post-emergence | Broad-leafed and Grass weeds | Shows significant herbicidal activity. | googleapis.comgoogle.com |
| 5-cyclopropyl-4-(2-methylsulphonyl-4-trifluoromethylbenzoyl)isoxazole | Pre- and Post-emergence | Various weed species | Achieved ≥90% growth reduction at 1000g/ha. | googleapis.com |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides (e.g., I-05) | Post-emergence | Echinochloa crusgalli, Abutilon theophrasti | Excellent activity at 150 g/ha; inhibits HPPD enzyme. | nih.gov |
Research into Isoxazole-Based Compounds as Crop Protection Agents (e.g., safeners, fungicides)
Beyond direct herbicidal action, the isoxazole ring is a key component in other crop protection agents, notably herbicide safeners and fungicides. researchgate.net
Herbicide Safeners: Herbicide safeners are compounds used to protect crops from injury caused by herbicides without diminishing the herbicide's effectiveness against target weeds. nih.govacs.org They function by enhancing the crop's natural defense mechanisms, often by boosting the activity of detoxification enzymes like glutathione (B108866) S-transferases (GST). nih.govacs.org Several studies have demonstrated that isoxazole derivatives can act as effective safeners. For instance, novel substituted phenyl isoxazole analogues have been shown to provide significant protection to corn against injury from the herbicide acetochlor. nih.govacs.orgacs.org One particular compound, I-20, exhibited safener activity comparable to the commercial safener benoxacor (B1667998) by increasing glutathione content and GST activity in corn. nih.govacs.org Similarly, certain oxazole-isoxazole carboxamides have shown better bioactivity than the commercial safener isoxadifen-ethyl (B1672638) in protecting against chlorsulfuron (B1668881) injury. nih.gov
Fungicides: The isoxazole moiety is also present in numerous compounds developed for their fungicidal properties. google.comnih.gov These compounds are designed to control or prevent fungal infestations on agricultural crops. google.com Research has led to the development of isoxazole derivatives that show inhibitory effects against a range of plant pathogenic fungi, such as Fusarium oxysporum, Corticium rolfsii, and Pythium aphanidermatum. jst.go.jp One of the most well-known isoxazole fungicides is hymexazol (B17089) (3-hydroxy-5-methylisoxazole), which has proven to be a highly effective soil fungicide. jst.go.jp Structure-activity relationship studies have shown that the nature of the substituents on the isoxazole ring significantly influences the fungicidal efficacy. jst.go.jp For example, in a study of 3-hydroxyisoxazoles, compounds with small alkyl groups at the 5-position, like a methyl group, were generally more effective under greenhouse conditions. jst.go.jp
| Application | Compound Class/Example | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|---|
| Herbicide Safener | Substituted phenyl isoxazoles | Increases glutathione content and GST activity | Protects corn from acetochlor-induced injury. | nih.govacs.org |
| Herbicide Safener | Oxazole-isoxazole carboxamides | Competes with herbicide at the active site of acetolactate synthase | Exhibited better bioactivity than isoxadifen-ethyl. | nih.gov |
| Fungicide | 3-Hydroxyisoxazoles (e.g., hymexazol) | Inhibition of fungal growth | Effective against soil-borne pathogens like Fusarium and Pythium. | jst.go.jp |
| Fungicide | General Isoxazole Derivatives | Control of microbial pests | Patented for use in agriculture to control fungal pests on plants. | google.com |
Mechanistic Studies on Analogues Exhibiting Insecticidal or Larvicidal Activities (e.g., targeting Acetylcholinesterase)
The structural versatility of the isoxazole ring has also been exploited in the development of insecticides and larvicides. nih.govresearchgate.net Analogues of this compound have been synthesized and evaluated for their activity against various insect pests. nih.gov
A primary target for many insecticides is the enzyme acetylcholinesterase (AChE), which is critical for the functioning of the insect nervous system. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. Research has shown that isoxazole derivatives can be potent AChE inhibitors. researchgate.net For example, a series of compounds containing both 1,2,3-triazole and isoxazole moieties were synthesized and evaluated as dual AChE inhibitors. researchgate.net One of the most potent compounds from this series, N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide, was found to be a significantly more powerful AChE inhibitor than the reference drug rivastigmine. researchgate.net Molecular docking studies confirmed that such molecules could target both the catalytic and peripheral anionic sites of the AChE enzyme. researchgate.net
Other isoxazole and isoxazoline (B3343090) derivatives have demonstrated insecticidal activity through different mechanisms and against various pests, highlighting the broad potential of this chemical class in insecticide research. nih.govnih.gov
Q & A
Q. What are the key synthetic routes and critical reaction conditions for Ethyl 5-benzoylisoxazole-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step procedures starting with the formation of the isoxazole core. Key steps include:
- Cyclocondensation : Reaction of hydroxylamine with diketones or β-keto esters under acidic conditions to form the isoxazole ring .
- Benzoylation : Introduction of the benzoyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
- Esterification : Ethyl ester formation using ethanol under reflux with acid catalysts (e.g., H₂SO₄) .
- Critical Parameters : Temperature (60–80°C for cyclocondensation), pH control (pH 4–6 for benzoylation), and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers optimize purity during purification of this compound?
- Methodological Answer :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) for separation of regioisomers .
- Analytical Monitoring : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor air quality with VOC sensors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can structural contradictions in this compound be resolved using crystallographic and spectroscopic methods?
- Methodological Answer :
- XRD Analysis : Resolve ambiguities in regiochemistry using single-crystal X-ray diffraction. SHELX software (v2018/3) refines bond lengths and angles (e.g., C=O bond ~1.21 Å, C-N ~1.34 Å) .
- NMR Spectroscopy : Assign signals via 2D techniques (HSQC, HMBC). The isoxazole C3 proton typically appears at δ 6.5–7.0 ppm in ¹H NMR .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group at m/z ~72) .
Q. What experimental strategies mitigate low yields in the benzoylation step of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance acylation efficiency .
- Solvent Optimization : Switch from DCM to THF for better solubility of intermediates .
- In Situ Monitoring : Use FTIR to track carbonyl group formation (peak ~1700 cm⁻¹) and adjust reaction time .
Q. How can researchers assess the biological activity of this compound against inflammatory targets?
- Methodological Answer :
- Enzyme Assays : Test COX-2 inhibition using fluorescence-based kits (IC₅₀ determination) .
- Cell-Based Models : Use RAW 264.7 macrophages to measure TNF-α suppression via ELISA .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding to COX-2 active sites (PDB ID: 5KIR) .
Q. What methodologies validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Photostability Testing : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photolytic byproducts .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s bioactivity across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. cell viability assays) .
- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (>98% purity threshold) .
- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent choice, cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
